Cas no 153119-21-2 (Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-piperidinyl)-5-thiazolyl]-, bis(inner salt)(9CI))

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-piperidinyl)-5-thiazolyl]-, bis(inner salt)(9CI) structure
153119-21-2 structure
Nome del prodotto:Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-piperidinyl)-5-thiazolyl]-, bis(inner salt)(9CI)
Numero CAS:153119-21-2
MF:C32H30N4O2S2
MW:566.736204624176
CID:99022
PubChem ID:15219689

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-piperidinyl)-5-thiazolyl]-, bis(inner salt)(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-piperidinyl)-5-thiazolyl]-, bis(inner salt)(9CI)
    • 1-(4-PHENYL-2-PIPERIDINO-THIAZOL-5-YL)-3-(2,5-DIHYDRO-4-PHENYL-2-PIPERIDIN-1-YLIDENE-ONIUM-THIAZOLE-5-YLIDENE)-2-OXO-CY...
    • 1-(4-Phenyl-2-piperidino-thiazol-5-yl)-3-(2,5-dihydro-4-phenyl-2-piperidin-1-ylidene-onium-thiazole-5-ylidene)-2-oxo-cyclobuten-4-olate
    • Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-piperidinyl)-5-thiazolyl]-, bis(inner s...
    • 153119-21-2
    • (4E)-3-Oxo-4-(4-phenyl-2-piperidin-1-ium-1-ylidene-1,3-thiazol-5-ylidene)-2-(4-phenyl-2-piperidin-1-yl-1,3-thiazol-5-yl)cyclobuten-1-olate
    • (4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate
    • Inchi: InChI=1S/C32H30N4O2S2/c37-27-23(29-25(21-13-5-1-6-14-21)33-31(39-29)35-17-9-3-10-18-35)28(38)24(27)30-26(22-15-7-2-8-16-22)34-32(40-30)36-19-11-4-12-20-36/h1-2,5-8,13-16H,3-4,9-12,17-20H2
    • Chiave InChI: JFZZYCIPVITXTG-UHFFFAOYSA-N
    • Sorrisi: C1CCN(C2=NC(C3=CC=CC=C3)=C(C3C(=O)/C(=C4\S/C(=[N+]5\CCCCC\5)/N=C\4C4=CC=CC=C4)/C=3[O-])S2)CC1

Proprietà calcolate

  • Massa esatta: 566.18100
  • Massa monoisotopica: 566.18101856g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 4
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.9
  • Superficie polare topologica: 125Ų

Proprietà sperimentali

  • PSA: 125.17000
  • LogP: 6.02670

Cyclobutenediylium,1,3-dihydroxy-2,4-bis[4-phenyl-2-(1-piperidinyl)-5-thiazolyl]-, bis(inner salt)(9CI) Letteratura correlata

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd